molecular formula C12H24N2 B3052467 Pyrrolidine, 1,1'-(1,4-butanediyl)bis- CAS No. 41726-75-4

Pyrrolidine, 1,1'-(1,4-butanediyl)bis-

Cat. No.: B3052467
CAS No.: 41726-75-4
M. Wt: 196.33 g/mol
InChI Key: MNUXPYFCCPUASB-UHFFFAOYSA-N
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Description

Pyrrolidine, 1,1’-(1,4-butanediyl)bis-: is a chemical compound with the molecular formula C12H24N2 1-(4-Pyrrolidin-1-ylbutyl)pyrrolidine . This compound is characterized by the presence of two pyrrolidine rings connected by a butane chain. Pyrrolidine derivatives are widely used in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1,1’-(1,4-butanediyl)bis- typically involves the reaction of pyrrolidine with 1,4-dibromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine attacks the carbon atom of the 1,4-dibromobutane, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of Pyrrolidine, 1,1’-(1,4-butanediyl)bis- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to enhance the solubility of the reactants and improve the yield .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Pyrrolidine, 1,1’-(1,4-butanediyl)bis- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the formation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents .

Medicine: Pyrrolidine derivatives have shown potential in medicinal chemistry for the treatment of various diseases. They are investigated for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Industry: In the industrial sector, Pyrrolidine, 1,1’-(1,4-butanediyl)bis- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the manufacturing of specialty chemicals .

Mechanism of Action

The mechanism of action of Pyrrolidine, 1,1’-(1,4-butanediyl)bis- involves its interaction with various molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two keto groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: Pyrrolidine, 1,1’-(1,4-butanediyl)bis- is unique due to the presence of two pyrrolidine rings connected by a butane chain. This structure imparts distinct chemical and biological properties, making it valuable in various applications. The flexibility and length of the butane chain allow for diverse interactions with molecular targets, enhancing its utility in research and industry .

Biological Activity

Pyrrolidine, 1,1'-(1,4-butanediyl)bis- is a compound with significant biological activity due to its unique structure comprising two pyrrolidine rings linked by a butane chain. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and recent research findings.

Molecular Formula: C12H24N2
CAS Number: 41726-75-4

The synthesis of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- typically involves the reaction of pyrrolidine with 1,4-dibromobutane under basic conditions. This reaction is characterized by nucleophilic substitution where the nitrogen atom of pyrrolidine attacks the carbon atom of the dibromobutane. The resulting compound serves as a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- is attributed to its interaction with various molecular targets. It can modulate the activity of specific receptors or enzymes within biological systems. The exact pathways depend on the structural characteristics of the derivatives being studied.

Medicinal Chemistry

Pyrrolidine derivatives have been investigated for their pharmacological activities:

  • Anti-inflammatory Properties: Research indicates that certain pyrrolidine derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis.
  • Analgesic Effects: Some studies have shown that these compounds may possess pain-relieving properties comparable to conventional analgesics.
  • Antimicrobial Activity: Pyrrolidine derivatives have demonstrated efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine production
AnalgesicComparable efficacy to standard analgesics
AntimicrobialEffective against Gram-positive bacteria
Arginase InhibitionNovel inhibitors with IC50 values <10 nM

Case Study: Arginase Inhibitors

A significant study highlighted the development of N-substituted pyrrolidine derivatives as potent arginase inhibitors. One lead compound exhibited an IC50 value of 1.3 nM against arginase I and 8.1 nM against arginase II, showcasing the potential for these compounds in treating conditions like cancer and cardiovascular diseases .

Comparative Analysis with Similar Compounds

Pyrrolidine, 1,1'-(1,4-butanediyl)bis- can be compared to other pyrrolidine derivatives based on their structural and functional properties:

Compound TypeStructure CharacteristicsUnique Properties
Simple PyrrolidineFive-membered nitrogen ringBasic amine properties
Pyrrolidine-2-oneLactam derivativeIncreased stability due to cyclic structure
ProlinolHydroxylated derivativeEnhanced solubility and reactivity

The unique structure of Pyrrolidine, 1,1'-(1,4-butanediyl)bis- allows for diverse interactions with biological targets that are not present in simpler derivatives .

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylbutyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUXPYFCCPUASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505703
Record name 1,1'-(Butane-1,4-diyl)dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41726-75-4
Record name 1,1'-(Butane-1,4-diyl)dipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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